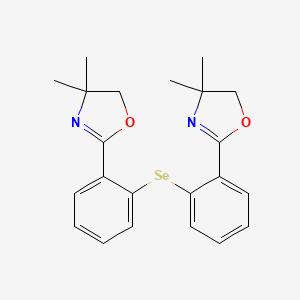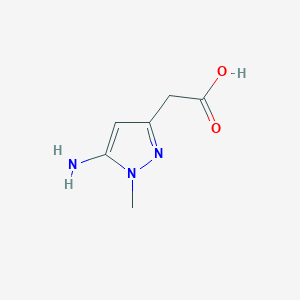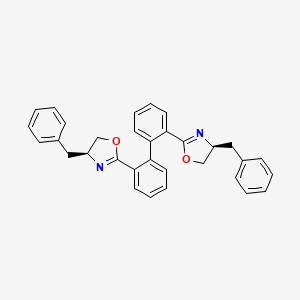
(1R)-2,2'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings and a biphenyl core. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of oxazoline rings from amino alcohols and carboxylic acids. One common method includes the cyclization of amino alcohols with benzyl-substituted carboxylic acids under dehydrating conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the oxazoline rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique structure allows it to interact with biological targets in a stereospecific manner, which can enhance the efficacy and selectivity of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its chiral properties are exploited to create materials with specific optical and mechanical characteristics.
Mécanisme D'action
The mechanism of action of (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through its chiral centers. The oxazoline rings and biphenyl core can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (1R)-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- (1R)-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- (1R)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
Uniqueness: The uniqueness of (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl lies in its specific chiral centers and the presence of benzyl groups, which provide distinct steric and electronic properties. These features differentiate it from other similar compounds and contribute to its specific applications in asymmetric synthesis and chiral drug design.
Propriétés
Formule moléculaire |
C32H28N2O2 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-3-11-23(12-4-1)19-25-21-35-31(33-25)29-17-9-7-15-27(29)28-16-8-10-18-30(28)32-34-26(22-36-32)20-24-13-5-2-6-14-24/h1-18,25-26H,19-22H2/t25-,26-/m0/s1 |
Clé InChI |
WKBPEBGRAKOBBN-UIOOFZCWSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


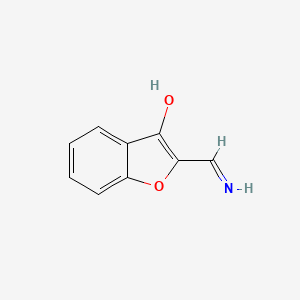
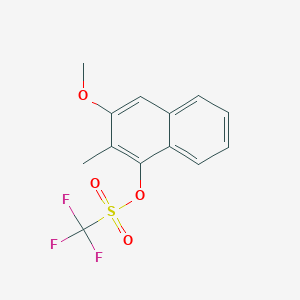
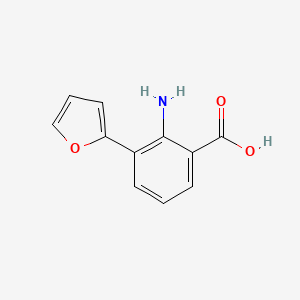
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
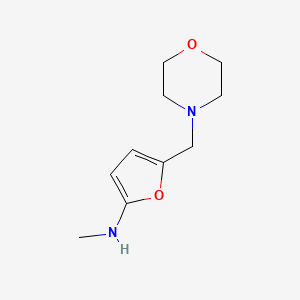
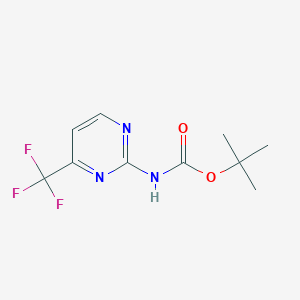
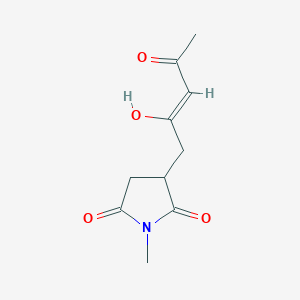
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
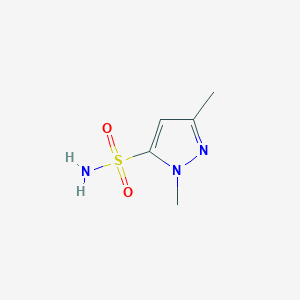
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
